molecular formula C5H6BrF3 B1380896 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane CAS No. 1155272-93-7

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane

Cat. No.: B1380896
CAS No.: 1155272-93-7
M. Wt: 203 g/mol
InChI Key: IDLJEJIHDBHTEO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a bromomethyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a bromomethyl-substituted alkene with a trifluoromethylating agent under specific conditions. The reaction may require catalysts such as transition metals and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under the influence of strong acids or bases.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids or ketones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-(trifluoromethyl)cyclopropane
  • 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane
  • 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

Uniqueness

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is unique due to the presence of both bromomethyl and trifluoromethyl groups on a cyclopropane ring

Biological Activity

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests diverse interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

The molecular formula of this compound is C4H4BrF3. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with distinct biological properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and bromomethyl substituents often exhibit significant antimicrobial properties. For instance, similar trifluoromethylated compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 50 µg/mL for related compounds against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may possess comparable antibacterial activity .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. The presence of the bromine atom allows for specific interactions with active sites of enzymes, which can lead to inhibition of enzymatic activity. This property is particularly relevant in the design of drugs targeting bacterial enzymes such as DNA gyrase.

Study 1: Antibacterial Evaluation

In a study evaluating various trifluoromethylated compounds, this compound was synthesized and tested for its antibacterial efficacy. The results indicated that it inhibited bacterial growth at concentrations similar to established antibiotics. The study highlighted the structure-activity relationship (SAR) where smaller substituents on the cyclopropane ring enhanced activity against specific bacterial strains .

Study 2: Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions of this compound within enzyme active sites. These studies suggest that the compound effectively binds to the active site of DNA gyrase, blocking its catalytic function and thereby inhibiting bacterial proliferation. This mechanism is crucial for developing new antibacterial agents targeting resistant strains .

Table: Summary of Biological Activities

Activity Target Effect Reference
AntibacterialStaphylococcus aureusMIC = 50 µg/mL
Enzyme inhibitionDNA gyraseInhibition of catalytic action
General antimicrobialVarious strainsSignificant growth inhibition

Properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLJEJIHDBHTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (1-trifluoromethyl-cyclopropyl)-methanol (1.2 g, 8.57 mmol) and Et3N (1.04 g, 10.28 mmol) in dry DMF (10 mL) at −10° C. was added methanesulfonyl chloride (981 mg, 8.57 mmol) over 20 minutes, while retaining the inner temperature at 0° C. After the addition was complete, the resulting solution was stirred at 0° C. for 30 minutes, the resulting mixture was filtered and washed with DMF (3 mL). To the combined filtrates was added sodium bromide (3.7 g, 36 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was cooled in ice, followed by addition of pentane (20 mL) and water (15 mL) while retaining the mixture at 0° C., prior to liquid separation. The organic phase was dried over Na2SO4 and filtered. The filtrate was distilled to remove the most of pentane to give 1-bromomethyl-1-trifluoromethyl-cyclopropane (0.9 g crude), which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
981 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Reactant of Route 3
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Reactant of Route 4
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Reactant of Route 5
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Reactant of Route 6
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane

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